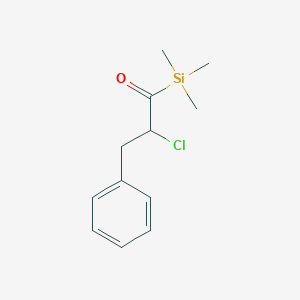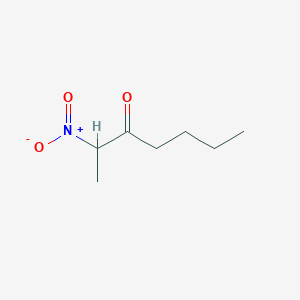![molecular formula C9H9NO3 B14584267 3-[(Methoxyimino)methyl]benzoic acid CAS No. 61471-42-9](/img/structure/B14584267.png)
3-[(Methoxyimino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Methoxyimino)methyl]benzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methoxyimino)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with methoxyimino compounds. One common method includes the use of methyl benzoate as a starting material, which undergoes a series of reactions including hydrolysis, nitration, and subsequent reduction to introduce the methoxyimino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Methoxyimino)methyl]benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the methoxyimino group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in the presence of methanol.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Functionalized aromatic compounds.
Applications De Recherche Scientifique
3-[(Methoxyimino)methyl]benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(Methoxyimino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The methoxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxybenzoic acid: Similar structure but lacks the methoxyimino group.
3-Methylbenzoic acid: Contains a methyl group instead of the methoxyimino group.
3-Methoxy-4-methylbenzoic acid: Contains both methoxy and methyl groups.
Uniqueness
3-[(Methoxyimino)methyl]benzoic acid is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
61471-42-9 |
|---|---|
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3-(methoxyiminomethyl)benzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-13-10-6-7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H,11,12) |
Clé InChI |
JTRZQGHBKKIHDK-UHFFFAOYSA-N |
SMILES canonique |
CON=CC1=CC(=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


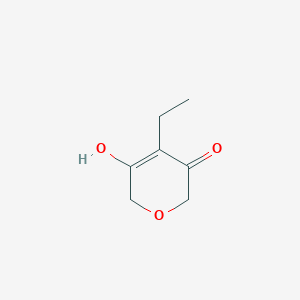
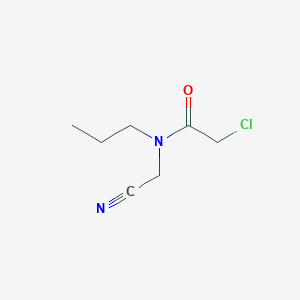
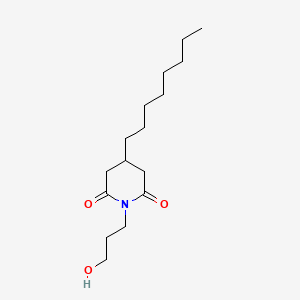
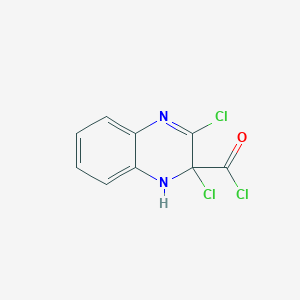

![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
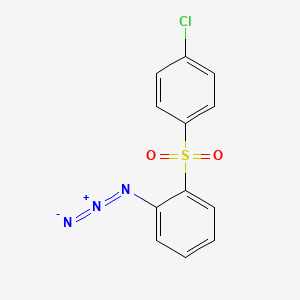

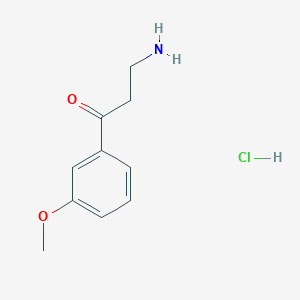
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
